molecular formula C14H16O2 B13596011 4-{Spiro[3.3]heptan-1-yl}benzoicacid

4-{Spiro[3.3]heptan-1-yl}benzoicacid

Cat. No.: B13596011
M. Wt: 216.27 g/mol
InChI Key: GTZNYLZRASIZCN-UHFFFAOYSA-N
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Description

4-{Spiro[3.3]heptan-1-yl}benzoicacid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in various chemical contexts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3.3]heptan-1-yl}benzoicacid typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis of the intermediate vinamidinium salts . This method provides a modular approach to creating spiro[3.3]heptane derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}benzoicacid undergoes various chemical reactions, including:

    Oxidation: The spirocyclic structure can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

4-{Spiro[3.3]heptan-1-yl}benzoicacid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Its potential as a bioisostere of benzene allows for the design of novel pharmaceuticals with improved properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}benzoicacid involves its ability to mimic the properties of benzene. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene, affecting various biochemical pathways . This mimicry can lead to the modulation of enzyme activity, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Comparison: 4-{Spiro[3.3]heptan-1-yl}benzoicacid is unique due to its non-coplanar exit vectors, which distinguish it from other saturated benzene bioisosteres . This structural feature allows it to mimic mono-, meta-, and para-substituted benzene rings, providing versatility in drug design and other applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-spiro[3.3]heptan-3-ylbenzoic acid

InChI

InChI=1S/C14H16O2/c15-13(16)11-4-2-10(3-5-11)12-6-9-14(12)7-1-8-14/h2-5,12H,1,6-9H2,(H,15,16)

InChI Key

GTZNYLZRASIZCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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